tert-Butyl 4-(cyclopropanecarbonylamino)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 4-(cyclopropanecarbonylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H24N2O3 and its molecular weight is 268.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

tert-Butyl 4-(cyclopropanecarbonylamino)piperidine-1-carboxylate, a compound of interest in medicinal chemistry, exhibits potential biological activities that warrant detailed exploration. This article reviews its structural properties, biological effects, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

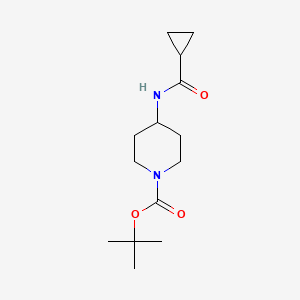

The molecular formula of this compound is with a molecular weight of 256.35 g/mol. The structure features a piperidine ring, a tert-butyl group, and a cyclopropanecarbonylamino moiety, which contribute to its pharmacological properties.

Pharmacological Profile

The biological activity of this compound has been assessed through various studies focusing on its interaction with biological systems:

- CYP Enzyme Interaction : It has been identified as a substrate for certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it does not inhibit CYP1A2 or CYP3A4 but shows some interaction with CYP2C19, indicating potential implications for drug-drug interactions .

- BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), suggesting possible central nervous system (CNS) activity. This property is critical for compounds targeting neurological conditions .

Toxicological Data

Toxicity assessments indicate that the compound may pose risks if ingested, with acute toxicity classified under H301 (toxic if swallowed) and H315 (causes skin irritation) . These findings necessitate careful handling and further investigation into safety profiles.

Study on CNS Effects

A recent study investigated the effects of similar piperidine derivatives on neuroinflammation. While specific data on this compound was limited, compounds in this class demonstrated modulatory effects on inflammatory pathways in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases .

Synthesis and Biological Evaluation

Research conducted on related compounds highlighted synthetic routes that could be adapted for this compound. These studies emphasized the importance of structural modifications in enhancing biological activity and reducing toxicity .

Summary of Biological Activities

| Activity | Description |

|---|---|

| CYP Enzyme Interaction | Substrate for CYP2C19; no inhibition of CYP1A2/3A4 |

| BBB Permeability | Capable of crossing the blood-brain barrier |

| Toxicity | Toxic if swallowed; causes skin irritation |

| Potential CNS Effects | Modulatory effects on neuroinflammation observed |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is primarily investigated for its potential therapeutic applications, particularly in the treatment of various diseases:

- Anticancer Activity : Research indicates that derivatives of piperidine compounds can exhibit anticancer properties. The incorporation of the cyclopropanecarbonyl group may enhance the selectivity and potency against specific cancer cell lines. For instance, studies have shown that similar piperidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation .

- Neurological Disorders : Compounds with piperidine structures are often explored for their neuroprotective effects. The cyclopropanecarbonyl moiety may contribute to improved blood-brain barrier penetration, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Methodologies

tert-Butyl 4-(cyclopropanecarbonylamino)piperidine-1-carboxylate serves as a versatile intermediate in organic synthesis:

- Synthesis of Bioactive Molecules : This compound can be utilized to synthesize various bioactive molecules through functionalization reactions. The presence of the tert-butyl ester allows for selective reactions under mild conditions, facilitating the introduction of diverse functional groups .

- Linker Development in PROTACs : In the field of targeted protein degradation, this compound can act as a linker in PROTAC (Proteolysis Targeting Chimera) strategies, which are designed to selectively degrade proteins associated with diseases . The ability to modify the cyclopropanecarbonyl group allows researchers to tailor the properties of these linkers for improved efficacy.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of piperidine derivatives, including those related to this compound. The research demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotective agents, researchers synthesized derivatives of this compound and tested their effects on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives could significantly reduce cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .

Propriétés

IUPAC Name |

tert-butyl 4-(cyclopropanecarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-11(7-9-16)15-12(17)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJHKIVXBFSYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901150522 | |

| Record name | 1,1-Dimethylethyl 4-[(cyclopropylcarbonyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-70-8 | |

| Record name | 1,1-Dimethylethyl 4-[(cyclopropylcarbonyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(cyclopropylcarbonyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901150522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.